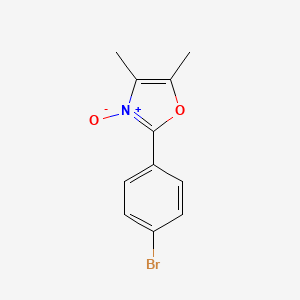

2-(4-Bromophenyl)-4,5-dimethyloxazole 3-oxide

Cat. No. B8747879

M. Wt: 268.11 g/mol

InChI Key: SGHQKGYEIKXIFL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06982278B2

Procedure details

A solution of 2-(4-bromophenyl)-4,5-dimethyl-oxazole-3-oxide (96.6 g, 0.36 mol) in CHCl3 (0.90 L) was treated dropwise with phosphorous oxychloride (61.1 g, 0.40 mol) allowing the reaction to exotherm and then stir at reflux for 30 min. The reaction was then cooled to rt and washed with water (2×1 L). The combined aqueous washes were back extracted with CH2Cl2 (2×400 mL). The organic layers were dried (MgSO4), and the solvent removed in vacuo to give crude product that was recrystallized from hot hexanes (300 mL), decanting the hot supernate away from a dark oily material. The remaining dark oil was agitated in additional hot hexanes (200 mL) and the combined supernates were cooled to 0° C. to crystallize the product which was isolated by filtration to give 74.2 g (72%) of 2-(4-bromophenyl)-4-(chloromethyl)-5-methyloxazole as a lime-green powder: Rf=0.39 in 20% EtOAc/hexanes; 1H NMR (500 MHz, CDCl3) δ 7.88-7.86 (m, 2H), 7.59-7.56 (m, 2H), 4.54 (s, 2H), 2.42 (s, 3H); 13C (125 MHz, CDCl3) δ 159.2, 146.9, 133.2, 132.0, 127.6, 126.1, 124.7, 37.1, 11.5; IR (KBr) 2970, 1633, 1599, 1481, 1401, 1258, 1117, 1008 cm−1; UV (EtOH) λmax 281 nm (ε 21349); HRMS (FAB) m/z calc'd for C11H1079BrClNO: 285.9634, found 285.9641; Anal. Calc'd for C11H9ClBrNO: C, 46.11; H, 3.17; N, 4.89; Cl, 12.37; Br, 27.88. Found C, 46.28; H, 3.07; N, 4.81; Cl, 12.36; Br, 27.88.

[Compound]

Name

lime

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Yield

72%

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][C:10]([CH3:15])=[C:11]([CH3:14])[N+:12]=2[O-])=[CH:4][CH:3]=1.P(Cl)(Cl)([Cl:18])=O>C(Cl)(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][C:10]([CH3:15])=[C:11]([CH2:14][Cl:18])[N:12]=2)=[CH:4][CH:3]=1

|

Inputs

Step One

[Compound]

|

Name

|

lime

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

96.6 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=C(C=C1)C=1OC(=C([N+]1[O-])C)C

|

|

Name

|

|

|

Quantity

|

61.1 g

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(Cl)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

0.9 L

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stir

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 30 min

|

|

Duration

|

30 min

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water (2×1 L)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The combined aqueous washes were back extracted with CH2Cl2 (2×400 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic layers were dried (MgSO4)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent removed in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give crude product that

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was recrystallized from hot hexanes (300 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

decanting the hot supernate away from a dark oily material

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The remaining dark oil was agitated in additional hot hexanes (200 mL)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the combined supernates were cooled to 0° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to crystallize the product which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was isolated by filtration

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC1=CC=C(C=C1)C=1OC(=C(N1)CCl)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 74.2 g | |

| YIELD: PERCENTYIELD | 72% | |

| YIELD: CALCULATEDPERCENTYIELD | 71.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |